Barbituric acid, 5-propyl-

Description

Historical Development and Evolution of Barbituric Acid Chemistry

The story of barbiturates begins with the synthesis of the parent compound, barbituric acid, by the German chemist Adolf von Baeyer in 1864. ontosight.airesearchgate.netwikipedia.orgijrsset.org Von Baeyer created barbituric acid, or malonylurea, by condensing urea (B33335) with malonic acid. researchgate.net However, barbituric acid itself was found to be pharmacologically inactive. ontosight.aiwikipedia.org

The therapeutic potential of this class of compounds was not realized until the early 20th century. In 1903, Emil Fischer and Joseph von Mering synthesized the first pharmacologically active derivative, 5,5-diethylbarbituric acid, which became known as barbital (B3395916). iucr.orgscispace.comresearchgate.net This discovery, demonstrating that substitutions at the 5-position of the barbituric acid ring could produce compounds with sedative properties, opened the floodgates for extensive research. iucr.org

This led to the synthesis of over 2,500 different barbiturates, with chemists modifying the chemical structure of the parent molecule to create a wide array of derivatives with varying properties. researchgate.netepa.gov One of the most significant developments was the synthesis of phenobarbital (B1680315) in 1911, which became a widely used anticonvulsant. researchgate.netiucr.org The fundamental synthesis strategy often involves the condensation of a substituted diethyl malonate with urea in the presence of a base like sodium ethoxide. lookchem.comontosight.ai

Nomenclature and Structural Identity of Barbituric Acid, 5-Propyl- within the Barbiturate (B1230296) Class

The systematic nomenclature and structural features of barbiturates are key to understanding their chemical identity. The parent structure, barbituric acid, is a heterocyclic compound with the systematic IUPAC name 1,3-diazinane-2,4,6-trione. wikipedia.org It is also referred to as 2,4,6(1H,3H,5H)-pyrimidinetrione. epa.gov

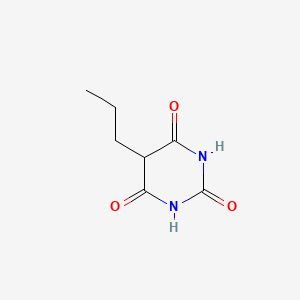

Barbiturates are derivatives of this core structure, typically formed by substituting the hydrogen atoms at the carbon in the 5-position with various alkyl or aryl groups. ijrsset.orgepa.gov For the specific compound of interest, Barbituric acid, 5-propyl- , a single propyl group (-CH₂CH₂CH₃) replaces one of the hydrogen atoms at the C5 position of the barbituric acid ring.

The structural identity of this compound is confirmed by its chemical formula and molecular weight.

| Identifier | Value |

| CAS Number | 6156-88-3 |

| IUPAC Name | 5-propyl-1,3-diazinane-2,4,6-trione smolecule.com |

| Molecular Formula | C₇H₁₀N₂O₃ smolecule.comvulcanchem.com |

| Molecular Weight | 170.17 g/mol smolecule.comvulcanchem.com |

| Canonical SMILES | CCCC1C(=O)NC(=O)NC1=O smolecule.com |

| InChI Key | ZWSXCQXSBNMGFC-UHFFFAOYSA-N smolecule.com |

Structure

3D Structure

Properties

CAS No. |

6156-88-3 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H10N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12) |

InChI Key |

ZWSXCQXSBNMGFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)NC(=O)NC1=O |

Origin of Product |

United States |

High Resolution Structural Characterization and Spectroscopic Analysis

Molecular Structure Elucidation through Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the structure of organic molecules by probing the interaction of electromagnetic radiation with the substance.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The two N-H protons of the barbiturate (B1230296) ring would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. The proton at the C5 position is expected to be a triplet due to coupling with the adjacent CH₂ group of the propyl substituent. The propyl group itself would produce a complex pattern: a triplet for the terminal methyl (CH₃) group, a multiplet (expected to be a sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the barbiturate ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the asymmetric molecule. The three carbonyl carbons (C2, C4, C6) would resonate in the downfield region, typically between 150 and 175 ppm. The C5 carbon, substituted with the propyl group, would appear further upfield, followed by the three distinct signals for the carbons of the propyl chain in the aliphatic region of the spectrum.

Table 1: Predicted NMR Chemical Shifts for 5-Propylbarbituric Acid

| Atom | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal Region (ppm) |

|---|---|---|

| N1-H, N3-H | Broad singlet | - |

| C5-H | Triplet | 40-50 |

| Propyl-CH₂ (α to ring) | Triplet | 30-40 |

| Propyl-CH₂ (β to ring) | Sextet | 20-30 |

| Propyl-CH₃ | Triplet | 10-15 |

Vibrational spectroscopy provides a molecular "fingerprint" by detecting the characteristic vibrations of chemical bonds.

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational data. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C skeletal vibrations of the propyl group and the symmetric breathing modes of the pyrimidine (B1678525) ring are expected to produce strong signals. Carbonyl stretches are also Raman active and would appear in the spectrum, providing correlative information to the FT-IR data.

Table 2: Expected Characteristic Vibrational Bands for 5-Propylbarbituric Acid

| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3100-3300 | Medium-Strong, Broad |

| C-H Stretch | Alkane (Propyl) | 2850-3000 | Medium-Strong, Sharp |

| C=O Stretch | Carbonyl | 1680-1750 | Very Strong, Multiple Bands |

| N-H Bend | Amide | 1550-1650 | Medium |

UV-Vis spectroscopy probes the electronic transitions within a molecule. iucr.org The barbiturate ring contains multiple chromophores, primarily the three carbonyl groups. The spectrum is expected to show absorption bands resulting from n→π* (non-bonding to anti-bonding pi orbital) transitions of the lone-pair electrons on the oxygen and nitrogen atoms. nih.gov These transitions are typically of lower intensity. Higher energy π→π* transitions associated with the C=O double bonds are also possible. The position of the absorption maximum (λmax) can be influenced by the solvent, a phenomenon known as solvatochromism. nih.gov For related compounds, UV absorbance has been monitored around 220 nm and 250 nm. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For 5-propylbarbituric acid (C₇H₁₀N₂O₃), the exact molecular weight is 170.0691 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170.

The fragmentation of 5-substituted barbiturates typically proceeds through characteristic pathways. A primary fragmentation would involve the loss of the propyl substituent at C5. Other significant fragmentation pathways would include the cleavage of the heterocyclic ring itself, leading to the loss of entities such as isocyanate (HNCO) or carbon monoxide (CO), resulting in a series of fragment ions that can be used to confirm the structure.

Solid-State Structural Investigations

While the structure of 5-propylbarbituric acid itself has not been detailed, the analysis of a closely related derivative provides critical insights into the solid-state arrangement.

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

A study on 5-hydroxy-5-propylbarbituric acid , an oxidation product of the title compound, has been conducted. The analysis revealed that the compound crystallizes in the monoclinic system. The pyrimidine ring of the molecule adopts a C5-envelope conformation, a non-planar arrangement. The propyl substituent at the C5 position is in a trans conformation, with a C5—C8—C9—C10 torsion angle of -164.80 (13)°.

The most significant feature of the solid-state structure is the extensive network of hydrogen bonds. Molecules are linked by three distinct types of hydrogen bonds: N—H⋯O(carbonyl), N—H⋯O(hydroxy), and O—H⋯O(carbonyl). This robust network connects each molecule to five neighboring molecules, creating a complex 3D framework with a topology described as a 5-connected nov net. This structure was found to be isostructural with the analogous 5-hydroxy-5-ethylbarbituric acid, indicating a consistent packing motif for these types of derivatives.

Table 3: Crystallographic Data for 5-Hydroxy-5-propylbarbituric Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7589 (3) |

| b (Å) | 15.9392 (7) |

| c (Å) | 7.9139 (4) |

| β (°) | 100.916 (2) |

| Volume (ų) | 837.76 (7) |

| Z | 4 |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 5-Propylbarbituric Acid |

| 5-propylpyrimidine-2,4,6(1H,3H,5H)-trione |

| 5-hydroxy-5-propylbarbituric acid |

| 5-hydroxy-5-ethylbarbituric acid |

Polymorphism and Crystallographic Studies of Barbituric Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon among barbituric acid derivatives. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The study of polymorphism in barbiturates is crucial for understanding their behavior in solid-state applications.

While no specific crystallographic data for polymorphs of 5-propylbarbituric acid has been identified, the study of related compounds provides a basis for what might be expected. For instance, barbital (B3395916) (5,5-diethylbarbituric acid) is known to exist in multiple polymorphic forms, with at least six being identified through techniques like thermoanalytical studies and powder X-ray diffraction (PXRD). nih.gov The formation of these polymorphs can often be influenced by the crystallization conditions, such as the choice of solvent and the presence of isomorphic additives. nih.gov

It is plausible that 5-propylbarbituric acid also exhibits polymorphism. The single propyl group at the 5-position would influence the intermolecular interactions and packing arrangements in the crystal lattice, potentially leading to different stable or metastable crystalline forms. The identification and characterization of such polymorphs would require systematic screening through various crystallization techniques and analysis by methods like single-crystal X-ray diffraction and differential scanning calorimetry (DSC).

Characterization of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The crystal structures of barbiturates are predominantly governed by extensive hydrogen bonding networks. The barbituric acid ring contains two N-H donor groups and three C=O acceptor groups, facilitating the formation of robust and predictable hydrogen-bonding motifs. These interactions are responsible for the assembly of individual molecules into one-, two-, or three-dimensional supramolecular architectures.

In the absence of a determined crystal structure for 5-propylbarbituric acid, we can infer potential hydrogen bonding patterns from its derivatives. For its oxidation product, 5-hydroxy-5-propylbarbituric acid, the crystal structure reveals a complex hydrogen-bonded framework. nih.goviucr.org In this derivative, molecules are linked by N—H⋯O(carbonyl), N—H⋯O(hydroxy), and O—H⋯O(carbonyl) hydrogen bonds, resulting in a 5-connected network. nih.goviucr.org A common feature in the crystal structures of many barbiturates is the formation of centrosymmetric R22(8) ring motifs, where two molecules are linked by a pair of N—H⋯O=C hydrogen bonds. nih.gov

Solvate and Co-crystal Formation in 5-Propylbarbituric Acid Derivatives

Solvates are crystalline solids in which a stoichiometric or non-stoichiometric amount of a solvent is incorporated into the crystal lattice. Co-crystals, on the other hand, are multicomponent crystals where the components are solid at ambient temperature and are held together by non-covalent interactions, primarily hydrogen bonding. Both solvate and co-crystal formation are important areas of study in crystal engineering, as they can significantly alter the physical properties of a compound.

There is no specific information available regarding the formation of solvates or co-crystals of 5-propylbarbituric acid. However, the broader class of barbiturates is known to form such structures. For example, phenobarbital (B1680315) has been shown to form monosolvates with various solvents like acetonitrile, nitromethane, and dichloromethane. acs.org The study of these solvates reveals that the solvent molecules can be integrated into the hydrogen-bonding network, sometimes leading to the formation of distinct motifs not observed in the unsolvated forms. researchgate.net

The potential for 5-propylbarbituric acid to form solvates would depend on its solubility in different solvents and the ability of the solvent molecules to be incorporated into the crystal lattice without disrupting the primary hydrogen-bonding network of the barbiturate molecules.

Similarly, the formation of co-crystals of 5-propylbarbituric acid with suitable co-formers is a theoretical possibility. Co-crystal engineering relies on the predictable nature of hydrogen bonding between a target molecule and a co-former. Carboxylic acids, amides, and other molecules with complementary hydrogen bond donor and acceptor sites are often used as co-formers. The design of co-crystals of 5-propylbarbituric acid would involve selecting co-formers that can form robust supramolecular synthons with the barbiturate ring.

Theoretical and Computational Chemistry Studies of Barbituric Acid, 5 Propyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for understanding the electronic structure and reactivity of molecules. mdpi.com These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into ground state properties and high-accuracy electronic structures.

DFT is a widely used computational method to investigate the electronic properties of molecules. scispace.com For derivatives of barbituric acid, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mkresearchgate.net These parameters are crucial for understanding the reactivity of the molecule.

Table 1: Representative Calculated Quantum Chemical Parameters for a Barbituric Acid Derivative

| Parameter | Value |

|---|---|

| HOMO Energy (EHOMO) | Varies with derivative |

| LUMO Energy (ELUMO) | Varies with derivative |

| Energy Gap (ΔE) | Varies with derivative |

| Dipole Moment (μ) | Varies with derivative |

| Global Hardness (η) | Varies with derivative |

| Chemical Softness (S) | Varies with derivative |

Note: This table represents typical parameters calculated for barbituric acid derivatives using DFT. Actual values for 5-propylbarbituric acid would require specific calculations.

Ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), provide highly accurate thermochemical data. nih.gov These methods are used to calculate properties like gas-phase acidity (GA). For instance, studies on 5,5-dialkyl barbituric acids have utilized G3 and G4 levels of theory to determine their deprotonation enthalpies and gas-phase acidities. nih.gov These studies show that the keto-tautomer is generally the most stable form in the gas phase. nih.gov The calculated gas-phase acidities for these compounds are in good agreement with experimental values, demonstrating the reliability of these high-level computational methods. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.

While a specific potential energy surface map for 5-propylbarbituric acid is not available, studies on related molecules provide a framework for understanding its conformational landscape. For instance, the crystal structure of 5-hydroxy-5-propylbarbituric acid reveals that the pyrimidine (B1678525) ring adopts a C5-envelope conformation. nih.goviucr.org In this structure, the propyl substituent is in a trans conformation. nih.goviucr.org Computational conformational analysis would involve systematically rotating the dihedral angles of the propyl chain to identify energy minima and transition states, thereby mapping the potential energy surface. nih.gov

Barbituric acid and its derivatives can exist in different tautomeric forms due to the migration of protons. The most common is the keto-enol tautomerism. nih.govresearchgate.net Computational studies on barbituric acid have shown that the tri-keto form is the most stable tautomer in the gas phase. nih.gov However, the relative stability of tautomers can be influenced by the solvent and the presence of substituents. researchgate.net

The study of tautomeric equilibria involves calculating the relative energies of the different tautomers. nih.gov For 5-propylbarbituric acid, the primary tautomeric equilibrium would be between the tri-keto form and various enol forms where one or more of the carbonyl groups are converted to hydroxyl groups. mdpi.com Computational methods like DFT can be used to model the potential energy surface for the interconversion between these tautomers, identifying the transition states and energy barriers for the proton transfer reactions. encyclopedia.pub

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the formation and subsequent transformations of 5-propylbarbituric acid. For example, the synthesis of barbituric acid derivatives often involves the condensation of a malonic acid derivative with urea (B33335). A computational study of this reaction would involve modeling the reactants, intermediates, and products to determine the most likely reaction pathway.

Furthermore, the transformation of 5-propylbarbituric acid, such as its oxidation to 5-hydroxy-5-propylbarbituric acid, can be studied computationally. nih.goviucr.org Such studies would aim to elucidate the reaction mechanism by identifying the transition states and calculating the activation energies for each step. Molecular dynamics simulations can also be employed to study the interaction of 5-propylbarbituric acid with other molecules or its behavior in different solvent environments, providing a more dynamic picture of its reactivity. chemrxiv.orgnih.govrsc.org

Molecular Interaction Mechanisms and Binding Site Analysis through Computational Approaches

Theoretical and computational chemistry offers powerful tools to investigate the molecular interactions of "Barbituric acid, 5-propyl-" at an atomic level. These methods provide insights into how this compound interacts with biological targets, which is crucial for understanding its potential pharmacological effects. By simulating the compound's behavior and its interactions with specific proteins, researchers can predict binding affinities, identify key interacting residues, and analyze the dynamics of the ligand-receptor complex.

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in identifying potential binding sites and understanding the primary forces that drive the interaction between "Barbituric acid, 5-propyl-" and its biological targets.

The process involves placing the 3D structure of "Barbituric acid, 5-propyl-" into the binding site of a receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The results of molecular docking can reveal crucial details about the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For instance, in a hypothetical docking study of "Barbituric acid, 5-propyl-" with a GABA-A receptor, the barbiturate (B1230296) ring could form hydrogen bonds with specific amino acid residues in the binding pocket, while the 5-propyl group could engage in hydrophobic interactions with nonpolar residues. stanford.edunih.gov These interactions are critical for the stability of the complex.

A typical output from a molecular docking study is a table of interaction data, as illustrated below.

Table 1: Hypothetical Molecular Docking Results for Barbituric acid, 5-propyl- with a Target Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

| THR 262 | Hydrogen Bond | 2.8 |

| SER 265 | Hydrogen Bond | 3.1 |

| TYR 157 | Pi-Pi Stacking | 4.5 |

| LEU 264 | Hydrophobic | 3.9 |

| ILE 158 | Hydrophobic | 4.2 |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

The interaction profile generated from molecular docking provides a static picture of the binding event. To understand the dynamic nature of this interaction, further computational methods are employed.

Molecular Dynamics (MD) Simulations for Dynamic Molecular Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, allowing for the study of the conformational changes and stability of the "Barbituric acid, 5-propyl-"-receptor complex. mdpi.com Starting from the docked pose obtained from molecular docking, an MD simulation solves Newton's equations of motion for all atoms in the system, including the ligand, the receptor, and the surrounding solvent molecules. chemrxiv.org

These simulations can reveal how the ligand and receptor adapt to each other upon binding, the stability of the initial interactions observed in docking, and the role of solvent molecules in the binding process. rsc.org For example, an MD simulation could show that the hydrogen bonds predicted by docking are stable throughout the simulation, or it might reveal the formation of new, transient interactions. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. arxiv.org

The insights gained from MD simulations are crucial for a more accurate understanding of the binding mechanism of "Barbituric acid, 5-propyl-".

Table 2: Illustrative Parameters from a Hypothetical MD Simulation of Barbituric acid, 5-propyl- in a Receptor Binding Site

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular system was simulated. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Indicates the stability of the ligand's position in the binding site. |

| RMSF of Binding Site Residues | 0.8 ± 0.2 Å | Shows the flexibility of the amino acids interacting with the ligand. |

| Average Number of H-Bonds | 2.5 | The average number of hydrogen bonds maintained between the ligand and receptor. |

This table contains hypothetical data for illustrative purposes.

Free Energy Calculations of Molecular Association and Dissociation

While molecular docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods are needed for accurate quantitative predictions. chemrxiv.org Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are used to compute the binding free energy of a ligand to its receptor. nih.govnih.gov

These methods are based on statistical mechanics and involve creating a thermodynamic cycle that connects the bound and unbound states of the ligand. wustl.edu By simulating the "alchemical" transformation of the ligand into a dummy molecule in both the solvent and the protein binding site, the difference in free energy can be calculated, which corresponds to the binding free energy.

Such calculations can provide highly accurate predictions of binding affinities, which can be compared with experimental data. nih.gov For "Barbituric acid, 5-propyl-", these calculations could be used to rank its binding affinity against other barbiturate derivatives or to predict the effect of chemical modifications on its binding potency.

Table 3: Hypothetical Binding Free Energy Calculation Results for Barbituric acid, 5-propyl-

| Method | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

| MM/PBSA | -8.5 ± 0.7 | -9.2 |

| MM/GBSA | -7.9 ± 0.6 | -9.2 |

| FEP | -9.1 ± 0.4 | -9.2 |

This table presents hypothetical data to illustrate the comparison between different free energy calculation methods and experimental values.

These advanced computational techniques, from molecular docking to free energy calculations, provide a detailed and multi-faceted understanding of the molecular interactions of "Barbituric acid, 5-propyl-", guiding further experimental studies and the rational design of new derivatives with improved properties.

Degradation Pathways, Chemical Stability, and Degradation Kinetics

Hydrolytic Degradation Mechanisms and pH Dependence

The hydrolytic degradation of the barbiturate (B1230296) ring is a primary pathway for the decomposition of 5-substituted barbituric acids and is significantly influenced by pH. The mechanism generally involves the cleavage of the pyrimidine (B1678525) ring.

The degradation of 5,5-disubstituted barbiturates, such as 5,5-diallylbarbituric acid, has been shown to be highly dependent on the pH of the aqueous solution. nih.gov The process typically begins with the reversible hydrolytic opening of the barbiturate ring at the 1,6-position to form a malonuric acid derivative. researchgate.net For 5-propylbarbituric acid, this intermediate would be α-propylmalonuric acid. This intermediate can then undergo further irreversible hydrolysis to yield smaller, more stable molecules.

The rate of hydrolysis is dependent on the ionization state of the barbituric acid molecule. Studies on related compounds, like 5-allyl-5-(2'-hydroxypropyl)barbituric acid, show that the undissociated and monoanionic forms of the molecule are subject to degradation. nih.gov In strongly alkaline conditions, the dianionic form is susceptible to hydrolysis, which can lead to different degradation products, such as carboxylated derivatives. nih.gov

The relationship between pH and the rate of degradation can be complex, often resulting in a U-shaped or V-shaped log k-pH profile, indicating that the compound is most stable at a certain pH and degrades more rapidly in both acidic and alkaline conditions. The specific pH of maximum stability and the catalytic rate constants are unique to each derivative.

Table 1: Hypothetical pH-Rate Profile Characteristics for 5-Propylbarbituric Acid Degradation

| pH Range | Predominant Species | Primary Hydrolytic Reaction | Expected Rate Dependence |

| < 2 (Strongly Acidic) | Undissociated | Specific acid-catalyzed ring opening | Rate increases as pH decreases |

| 3 - 7 (Acidic to Neutral) | Undissociated / Monoanion | Water-catalyzed hydrolysis | Region of maximum stability (slow degradation) |

| 8 - 11 (Alkaline) | Monoanion | Specific base-catalyzed ring opening | Rate increases as pH increases |

| > 12 (Strongly Alkaline) | Dianion | Hydrolysis of the dianionic species | Further increase in degradation rate |

Note: This table is illustrative and based on the known behavior of other 5,5-disubstituted barbiturates. Specific kinetic parameters for 5-propylbarbituric acid are not available in the reviewed literature.

Oxidative Degradation Processes and Autoxidation Studies

Oxidative degradation involves the reaction of a compound with oxygen or other oxidizing agents. For many organic molecules, this can occur via autoxidation, a free-radical chain reaction. While specific autoxidation studies on 5-propylbarbituric acid are not prominent in the literature, the general mechanisms can be inferred.

The barbiturate structure itself is relatively stable to oxidation. However, substituents on the ring can be susceptible. The tertiary carbon at the C-5 position could potentially be a site for radical attack, initiating an oxidation cascade. The presence of impurities, such as trace metals, can catalyze these oxidative processes. In some formulations, antioxidants may be included to inhibit these degradation pathways. researchgate.net For thiobarbiturates, a related class of compounds, oxidative desulfurization has been observed under acidic conditions, where the sulfur atom at the 2-position is replaced by an oxygen atom. jst.go.jpnih.gov

Photolytic Degradation Mechanisms and Photostability

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical breakdown. The photostability of barbiturates has been a subject of study, revealing that these compounds can be susceptible to degradation upon exposure to ultraviolet (UV) light.

Studies on various barbituric acid derivatives have shown two primary photochemical degradation pathways:

Ring Opening : UV irradiation of barbiturate salts in the solid state has been shown to cause the opening of the pyrimidine ring, forming an isocyanate intermediate. nih.gov This highly reactive intermediate can then react further to form various degradation products.

Dealkylation : In aqueous solutions, photodegradation of barbiturates like pentobarbital (B6593769) can involve the dealkylation of substituents at the C-5 position alongside ring opening. researchgate.net

The specific pathway and rate of photolysis depend on factors such as the wavelength of light, the solvent, and the pH of the solution. To protect photolabile compounds, they are often stored in light-resistant packaging.

Thermal Degradation Profiles and Decomposition Kinetics

Thermal degradation refers to the decomposition of a compound at elevated temperatures. The determination of a thermal degradation profile involves techniques like thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.

Impact of Excipients and Environmental Factors on Compound Stability

The stability of a chemical compound, particularly in a formulated product, is influenced by its environment and the other components present (excipients).

Temperature : As with most chemical reactions, rates of degradation (hydrolysis, oxidation) generally increase with temperature.

Humidity : Moisture can accelerate hydrolytic degradation. Hygroscopic excipients can attract water, potentially creating a microenvironment that promotes the hydrolysis of the active compound.

Light : As discussed, exposure to light, particularly UV radiation, can cause photolytic degradation. nih.gov

Excipients : Interactions between the active compound and excipients can significantly affect stability. For example, an acidic or basic excipient could alter the micro-pH and catalyze hydrolytic degradation. Some excipients may contain reactive impurities that can promote oxidation. Conversely, certain polymeric excipients can have a stabilizing effect by forming micelles that protect the drug from hydrolysis. nih.gov

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the decomposition pathways and ensuring the safety of a product. Based on the degradation mechanisms of related barbiturates, several potential degradation products of 5-propylbarbituric acid can be proposed. nih.gov

Hydrolytic Degradants : The primary hydrolytic pathway involves the opening of the barbiturate ring.

α-Propylmalonuric acid : Formed by the initial cleavage of the C1-N6 or C1-N2 bond of the pyrimidine ring.

Propylmalonamide : Could be formed by subsequent reactions of the malonuric acid intermediate.

Urea (B33335) : A common product resulting from the complete breakdown of the barbiturate ring. nih.govnih.gov

Propylmalonic acid : Can be formed from the hydrolysis of the amide groups in the open-ring intermediates.

Photolytic Degradants : Photolysis can lead to different types of products.

Isocyanate Intermediates : Formed via photochemical ring cleavage. nih.gov These are typically highly reactive and would be converted to other products.

The characterization of these products would typically involve separation techniques like High-Performance Liquid Chromatography (HPLC) coupled with identification methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Potential Degradation Products of 5-Propylbarbituric Acid

| Degradation Pathway | Potential Product Name | Chemical Structure (if simple) |

| Hydrolysis | α-Propylmalonuric acid | C8H14N2O4 |

| Hydrolysis | Urea | CH4N2O |

| Hydrolysis | Propylmalonic acid | C6H10O4 |

| Photolysis | Isocyanate intermediate | Not specified |

Structure Activity Relationships Sar in Fundamental Chemical and Biophysical Contexts

General Principles of Structural Modification and their Influence on Molecular Interactions

The barbituric acid core is a versatile scaffold, but it is pharmacologically inactive on its own. Its biological activity is almost entirely dependent on the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com For a barbiturate (B1230296) to exhibit psychotropic effects, it must be di-substituted at the C-5 position, a feature that is a primary mediator of the compound's lipophilicity and, consequently, its duration of action. nih.gov

The relationship between the C-5 substituents and molecular interactions is governed by several key principles:

Chain Length : The duration of action is generally proportional to the length of the hydrocarbon chains at the C-5 position. uno.edu Longer or more complex side chains often lead to shorter durations of action due to faster metabolic inactivation.

Steric Factors : The size and shape (i.e., steric properties) of the C-5 substituents are critical for fitting into the specific binding pockets of target receptors, such as the GABA-A receptor. researchgate.net Branching, unsaturation, and the inclusion of alicyclic or aromatic rings can significantly alter the molecule's conformation and its binding affinity. nih.gov

Acidity : The presence of alkyl groups at the C-5 position influences the acidity (pKa) of the protons on the ring's nitrogen atoms through electron-donating effects. This acidity is important for the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions. auburn.edu

These principles demonstrate that modifications at the C-5 position modulate the physicochemical properties of the barbiturate molecule, which collectively determine its ability to engage in specific molecular interactions with biological targets.

Role of the 5-Propyl Substituent in Molecular Recognition and Binding Specificity

Research on barbiturate-receptor interactions reveals that alkyl chains engage in non-polar interactions within the binding pocket. The propyl group, for instance, can form van der Waals interactions with the hydrophobic side chains of amino acid residues, such as threonine, at the binding site. researchgate.netresearchgate.net

A key study comparing enantiomers of closely related barbiturates highlights the nuanced role of the 5-propyl group. In a comparison between S-1-methyl-5-propyl-5-(m-trifluoromethyl-diazirinylphenyl) barbituric acid (S-mTFD-MPPB) and its 5-allyl analogue, the subtle structural difference between a propyl and an allyl group was shown to determine the binding site selectivity within a nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov While the allyl-containing compound bound to an intersubunit site, the propyl-containing compound bound to distinct intrasubunit sites. nih.gov This demonstrates that the specific nature of the alkyl group—not just its general lipophilicity—is a critical determinant for molecular recognition and binding specificity, dictating which receptor sites the molecule will preferentially occupy.

Stereochemical Considerations and Enantiomeric Effects on Molecular Interactions

When the two substituents at the C-5 position are different (e.g., a propyl group and an ethyl group), the C-5 carbon becomes a chiral center, and the molecule can exist as a pair of enantiomers (R- and S-isomers). These enantiomers, despite having identical chemical composition, can have profoundly different three-dimensional shapes, leading to distinct interactions with chiral biological targets like receptors and enzymes. nih.gov

The biological activity of barbiturates is often stereospecific. Studies have consistently shown that enantiomers can differ in their potency, binding affinity, and even their mechanism of action.

Binding Affinity and Potency : In one study, the S-enantiomer of thiopental (B1682321) was found to bind to a model protein 1.5-fold more tightly than the R-enantiomer, mirroring the clinically observed difference in anesthetic potencies. researchgate.net Similarly, molecular modeling of pentobarbital (B6593769) binding to the GABA-A receptor showed a significant difference in binding energy between the R- and S-isomers, calculated at -34.4 and -31.5 kcal mol⁻¹, respectively. researchgate.net This difference was attributed to the steric fitting of the methyl group adjacent to the chiral carbon. researchgate.net

Binding Site Selectivity : As noted previously, stereochemistry in conjunction with the substituent type can dictate binding site preference. The S-enantiomer of 1-methyl-5-propyl -5-(m-trifluoromethyl-diazirinylphenyl) barbituric acid binds to an intrasubunit site on the nAChR, whereas the R-enantiomer of its 5-allyl counterpart binds to an intersubunit site. nih.gov

Functional Effect : Enantiomers can even have opposing pharmacological effects. The isomers of 1-methyl-5-phenyl-5-propylbarbituric acid, for example, exhibit different actions. lu.se The enhancement of benzodiazepine (B76468) binding by barbiturates, a key aspect of their mechanism, has also been shown to be stereospecific. nih.gov

These findings underscore the principle that the precise three-dimensional arrangement of the substituents at the C-5 carbon is critical for optimal interaction with the chiral environment of a receptor's binding pocket.

| Compound | Enantiomer | Target/Model | Observation | Reference |

|---|---|---|---|---|

| Pentobarbital | R-Isomer | GABA-A Receptor (Modeled) | Binding Energy: -34.4 kcal mol⁻¹ | researchgate.net |

| Pentobarbital | S-Isomer | GABA-A Receptor (Modeled) | Binding Energy: -31.5 kcal mol⁻¹ | researchgate.net |

| Thiopental | S-Isomer | Apoferritin (Model Protein) | Binds 1.5-fold more tightly than R-isomer | researchgate.net |

| Thiopental | R-Isomer | Apoferritin (Model Protein) | Binds less tightly than S-isomer | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. For barbiturates, QSAR models are valuable tools for predicting molecular behavior and guiding the design of new derivatives.

QSAR studies on barbiturates and related cyclic ureas typically involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can include:

Physicochemical Descriptors : Such as log P (lipophilicity), molar refractivity, and polarizability.

Topological Descriptors : Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors : Derived from computational chemistry methods.

These descriptors are then used to build a mathematical model that links them to an observed property. For instance, a linear relationship has been found between experimentally determined retention parameters (a measure of lipophilicity) and calculated log P values for a series of 5,5-disubstituted barbiturates. researchgate.net

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are also employed. CoMFA models analyze the steric and electrostatic fields surrounding the molecules to predict their activity. In a study on cyclic urea (B33335) derivatives (a class including barbiturates) as HIV-1 protease inhibitors, a CoMFA model was developed that could reliably predict the inhibitory activity of the compounds. nih.gov The model yielded a significant cross-validated correlation coefficient (q²) of 0.63 and a fitted correlation coefficient (r²) of 0.70, indicating good predictive power. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would likely increase or decrease activity, providing crucial insights for designing more potent molecules.

| Model Type | Target | Statistical Parameter | Value | Significance |

|---|---|---|---|---|

| CoMFA | HIV-1 Protease | Cross-validated r² (q²) | 0.63 | Indicates good internal predictive ability |

| CoMFA | HIV-1 Protease | Fitted r² | 0.70 | Indicates a good fit of the model to the data |

Structure-Biodegradability Relationships (SBR) in Environmental Chemical Fate

The environmental fate of a chemical is significantly influenced by its susceptibility to biodegradation. Structure-Biodegradability Relationships (SBR) seek to predict this susceptibility based on molecular structure. For the barbiturate class of compounds, the core chemical structure is the overwhelming determinant of their environmental persistence.

Numerous environmental studies have shown that barbiturates are highly resistant to degradation. They have been detected in groundwater and rivers decades after their peak usage, indicating a strong recalcitrance in the aquatic environment. nih.govsciencedaily.com Studies on their biotic and abiotic degradation have confirmed this persistence, with experiments showing little to no breakdown under aerobic conditions or via hydrolysis. nih.govresearchgate.netdep.state.fl.us

The primary reason for this lack of biodegradability lies in the stability of the pyrimidine heterocycle (barbituric acid ring). While general SBR principles suggest that features like ester or amide bonds can be labile points for microbial attack, the cyclic ureide structure of barbiturates is not readily recognized or cleaved by common environmental microorganisms. nih.govresearchgate.net

Therefore, the SBR for barbiturates is straightforward: the core ring structure confers a high degree of resistance to biodegradation, a property that does not appear to be significantly altered by the presence of different alkyl substituents at the C-5 position, including the propyl group. This intrinsic stability leads to their classification as persistent environmental pollutants. researchgate.netdep.state.fl.us While certain specialized soil microbes may be capable of degrading barbiturates, this is not a widespread or rapid process. mtsu.edu The persistence of these compounds in the environment is therefore a direct consequence of their fundamental molecular architecture.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-propyl barbituric acid derivatives, and what challenges exist in ensuring product purity?

- Methodological Answer : The synthesis of 5-propyl barbituric acid derivatives often involves alkylation or condensation reactions. For example, alkylation of barbituric acid with propyl halides under basic conditions can yield 5-propyl derivatives. However, challenges include unintended intramolecular isomerizations, as observed in studies where bromopropyl or hydroxypropyl substituents led to unexpected lactam or lactone formation . Multicomponent reactions (MCRs) using barbituric acid as a precursor have also been explored, but side reactions (e.g., tautomerization or solvent-mediated decomposition) require careful optimization of reaction conditions (temperature, solvent polarity) .

Q. Which analytical techniques are most reliable for quantifying 5-propyl barbituric acid in complex matrices like biological samples?

- Methodological Answer :

- Spectrophotometry : Oxidative coupling with 4-aminoantipyrine and potassium iodate produces a stable purple chromophore (λmax = 510 nm), with detection limits of ~0.45–0.48 µg/mL in urine and water .

- Chromatography : Reverse-phase HPLC with amide-embedded C16 columns (e.g., Discovery RP-AmideC16) and water-acetonitrile eluents provides high resolution for barbiturates. Retention parameters correlate with logP and acetonitrile concentration .

Q. How do solvent interactions, particularly with DMSO, affect the NMR spectral characteristics of barbituric acid derivatives?

- Methodological Answer : DMSO forms hydrogen bonds with barbituric acid, altering chemical shifts. For example, imino protons (-NH) exhibit downfield shifts due to -N-H⋯O=S interactions. DFT calculations (BLYP functional) and GIAO methods accurately predict these shifts, confirming solvent-cluster formation (e.g., BA-DMSO4 clusters) . Researchers must account for solvent-induced shifts when interpreting <sup>1</sup>H/<sup>13</sup>C NMR data, especially for methylene protons adjacent to electronegative groups.

Advanced Research Questions

Q. What molecular docking and computational strategies are effective in predicting the DNA-binding affinities of 5-alkyl barbituric acid derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or similar tools to simulate interactions with B-DNA (e.g., minor groove binding). Derivatives with N,N-dimethyl or 4-hydroxybenzaldehyde substituents show enhanced binding due to shape complementarity and hydrogen bonding .

- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) optimize ligand-DNA geometries. UV-Vis titration (e.g., hypochromicity at 260 nm) validates binding constants (Kb ~10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) .

Q. How do tautomeric equilibria of 5-propyl barbituric acid influence its reactivity and interaction with biological targets?

- Methodological Answer : Barbituric acid exists in keto-enol and lactam-lactim tautomers. CNDO/2 and PPP methods predict the diketo form as most stable in polar solvents. Tautomerization affects Brønsted acidity (pKa ~4.8) and electrophilicity, influencing interactions with enzymes or DNA. Solvent dielectric constants stabilize specific tautomers, altering reaction pathways (e.g., cyclization vs. alkylation) .

Q. What methodologies are employed to achieve enantioselective synthesis of chiral barbituric acid derivatives, and what catalysts are most effective?

- Methodological Answer : Asymmetric organocatalysis (e.g., thiourea-based catalysts) enables enantioselective Michael additions to alkylidene barbiturates. Metal-ligand complexes (e.g., Cu(II)-BOX) facilitate cycloadditions, yielding spirooxindoles with >90% ee. Key challenges include overcoming the planar geometry of barbiturates and modulating Brønsted acidity to avoid racemization .

Q. How can quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations optimize the design of barbituric acid derivatives for specific applications?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilicity for nucleophilic attacks .

- Monte Carlo Simulations : Model adsorption on metal surfaces (e.g., Fe (110)) to assess corrosion inhibition. Derivatives with thiol or methyl groups exhibit higher binding energies (-50 to -70 kcal/mol) due to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.